2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
Description
BenchChem offers high-quality 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)10-4(9)13-2/h(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLMMGOQPSMWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-23-5 | |
| Record name | 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The document details the compound's structural features, physicochemical parameters, and spectral characteristics. A proposed synthetic route based on the Hantzsch thiazole synthesis is outlined, complete with a detailed experimental protocol and mechanistic insights. Furthermore, the guide explores the reactivity of its key functional groups and discusses its role as a versatile building block in the development of novel bioactive molecules. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing the foundational knowledge required for the effective utilization of this important chemical entity.
Introduction: The Significance of a Fluorinated Thiazole Scaffold
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a synthetic organic compound that has garnered considerable attention as a key intermediate in the synthesis of biologically active molecules.[1][2] Its structure is characterized by a 2-aminothiazole core, a functional motif present in numerous FDA-approved drugs, substituted with a carboxylic acid and a trifluoromethyl group. The trifluoromethyl group is particularly noteworthy as its incorporation into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The thiazole ring itself is known to be a pharmacophore with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2] This unique combination of functional groups makes 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid a highly versatile and valuable building block in the design and synthesis of novel therapeutic agents and advanced agrochemicals.[1][2]
Physicochemical Properties
The physical and chemical properties of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃F₃N₂O₂S | [3][4] |
| Molecular Weight | 212.15 g/mol | [3][4] |
| CAS Number | 239135-55-8 | [3] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 232-236 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | [5] |
| pKa | Not experimentally determined; predicted to have acidic pKa due to the carboxylic acid and a basic pKa associated with the aminothiazole ring system. |
Synthesis and Mechanism
The most logical and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, the key precursors would be a trifluoromethyl-substituted α-halo-β-ketoester and thiourea.
Proposed Synthetic Pathway:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-氨基-4-(三氟甲基)噻唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Supplier in Mumbai, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structure Elucidation of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a critical building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group and the thiazole scaffold into molecular architectures offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4][5] This guide details an integrated analytical approach, combining spectroscopic and crystallographic techniques to unambiguously determine the molecular structure. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, this guide will outline the protocol for single-crystal X-ray diffraction, the gold standard for absolute structure determination. Each section is designed to provide not only the "how" but also the "why," offering insights into experimental design and data interpretation, thereby equipping researchers with the necessary tools to confidently characterize this and similar novel chemical entities.
Introduction: The Significance of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial and antifungal properties.[6] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy to enhance the pharmacological profile of drug candidates.[2][7][8] This group can improve metabolic stability, modulate lipophilicity, and influence the pKa of nearby functionalities, all of which are critical parameters in drug design.[1][2][3][4] The combination of the 2-aminothiazole moiety with a trifluoromethyl group and a carboxylic acid function at strategic positions creates a versatile building block with significant potential for the synthesis of novel therapeutics.[6][9]
Accurate and unambiguous structure elucidation is the bedrock of any drug discovery program.[10][11] It ensures the identity and purity of a synthesized compound, validates the synthetic route, and provides the essential three-dimensional information required for understanding structure-activity relationships (SAR) and for structure-based drug design.[12] This guide presents a logical and efficient workflow for the complete structural characterization of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid.
Integrated Analytical Workflow for Structure Elucidation
Caption: Integrated workflow for the structure elucidation of novel compounds.
Spectroscopic Characterization
Spectroscopic techniques provide the initial and often substantial evidence for the proposed structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide critical information about the connectivity and chemical environment of the atoms.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The chemical shifts of these protons can be broad and their positions can vary depending on the solvent and concentration due to hydrogen bonding and exchange with residual water.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton. The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The trifluoromethyl group will have a significant deshielding effect on the adjacent carbon atom (C5). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
3.1.3. ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that will provide a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the CF₃ group.
| Predicted NMR Data | |
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H (NH₂) | Broad singlet, variable |
| ¹H (COOH) | Broad singlet, variable |
| ¹³C (C=O) | ~160-170 |
| ¹³C (C-NH₂) | ~165-175 |
| ¹³C (C-CF₃) | ~120-130 (quartet due to C-F coupling) |
| ¹³C (C-COOH) | ~110-120 |
| ¹³C (CF₃) | ~120-130 (quartet due to C-F coupling) |
| ¹⁹F (CF₃) | Singlet, characteristic region for CF₃ on an aromatic ring |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding atoms in the proposed structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.[13][14] This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
Expected HRMS Data:
-
Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for trifluoromethyl-substituted heterocycles may involve the loss of the CF₃ radical or the neutral loss of CF₂.[17]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.
Expected FTIR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | ~3400-3200 (two bands for primary amine) |
| O-H stretch (carboxylic acid) | Broad band, ~3300-2500 |
| C=O stretch (carboxylic acid) | ~1725-1700 |
| C=N stretch (thiazole ring) | ~1650-1550 |
| C-F stretch (trifluoromethyl) | Strong bands, ~1350-1100 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.
Definitive Structure Determination: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[11][20][21][22] This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation and Analysis: Validate the final structure and analyze the geometric parameters.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Self-Validating Approach
The combination of advanced spectroscopic techniques and single-crystal X-ray diffraction provides a robust and self-validating system for the structure elucidation of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid. The data obtained from NMR, MS, and FTIR should be entirely consistent with the three-dimensional structure determined by X-ray crystallography. This integrated approach ensures the highest level of scientific rigor and provides the foundational knowledge required for the successful application of this important building block in drug discovery and development. The ability to confidently characterize such molecules is paramount for advancing the field of medicinal chemistry and developing the next generation of therapeutics.[3]
References
- Gakh, A. A., & Shermolovich, Y. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Medicinal Chemistry Letters, 11(11), 2237–2242.
- J. C. D. Lopes, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5574.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
- Balogh, M. P. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 27(4), 324-334.
- Gutmańska, K., et al. (2023).
- J. C. D. Lopes, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5574.
- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
- Reva, I., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(11), 1857–1870.
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
-
Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965.
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
- Krajewska, M. A., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4945.
- Liu, J. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500.
- Wang, Q., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 19(38), 8346-8350.
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallography experimental details. Retrieved from [Link]
-
ResearchGate. (n.d.). A) radical direct trifluoromethylation of thiazoles using (CF3SO2)2O as.... Retrieved from [Link]
- Al-Otaibi, J. S., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Gels, 9(11), 868.
- Books. (n.d.). CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways.
-
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved from [Link]
- Guseinov, F. I., et al. (2023). Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl)thiazole-4-carbaldehyde and 2-amino-5-(4-chlorophenyl)thiazole-4-carbaldehyde.
- Sestak, V., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(19), 6831.
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The observed Raman spectrum (a) of 2-aminothiazole in saturation.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
National Institutes of Health. (n.d.). Evolving Experimental Techniques for Structure-Based Drug Design. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-氨基-4-(三氟甲基)噻唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. scbt.com [scbt.com]
- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 18. mdpi.com [mdpi.com]
- 19. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Trifluoromethylthiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and evolving applications of trifluoromethylthiazole derivatives has been released. This whitepaper offers an in-depth resource for researchers, scientists, and professionals in drug development, charting the journey of this pivotal chemical scaffold from its synthetic origins to its current standing in medicinal chemistry.
The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic structures has become a cornerstone of modern drug design, enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among these, the thiazole ring, a key pharmacophore in its own right, has been a fertile ground for the application of this strategy. This guide delves into the synergistic combination of these two entities, exploring the discovery, synthesis, and ever-expanding biological significance of trifluoromethylthiazole derivatives.
A Historical Perspective: The Genesis of a Privileged Scaffold
While the precise first synthesis of a trifluoromethyl-substituted thiazole is not prominently documented in readily available historical records, the journey of this compound class is intrinsically linked to the development of organofluorine chemistry and the foundational methods of heterocyclic synthesis. The seminal work of Arthur Hantzsch in the late 19th century, which established the renowned Hantzsch thiazole synthesis, laid the groundwork for the eventual creation of these complex structures. This venerable reaction, involving the condensation of an α-haloketone with a thioamide, remains a primary and versatile tool for constructing the thiazole core.[2][3]
The advent of commercially available trifluoromethylated building blocks, such as 3-bromo-1,1,1-trifluoroacetone, was a critical turning point. These reagents provided a direct and efficient pathway to introduce the trifluoromethyl group at specific positions on the thiazole ring, most notably at the 4-position, leading to the highly valuable intermediate, 2-amino-4-(trifluoromethyl)thiazole.
The Synthetic Cornerstone: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most fundamental and widely employed method for the preparation of trifluoromethylthiazole derivatives. The causality behind its enduring utility lies in its reliability, versatility, and the relative accessibility of its starting materials.
General Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
Caption: Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
Objective: To synthesize 2-amino-4-(trifluoromethyl)thiazole via the Hantzsch thiazole synthesis.
Materials:
-
3-bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.[4]
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If a precipitate does not form, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized 2-amino-4-(trifluoromethyl)thiazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Promise: Biological Activities of Trifluoromethylthiazole Derivatives
The incorporation of the trifluoromethyl group into the thiazole scaffold has yielded a plethora of derivatives with potent and diverse biological activities. These compounds have shown significant promise in the fields of oncology and microbiology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of trifluoromethylthiazole derivatives against a wide range of human cancer cell lines.[5] The trifluoromethyl group often enhances the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | 0.2 - 1 | [6] |
| 2-Alkylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | 4 - 8 | [6] |
| TH-39 (a 2-aminothiazole derivative) | K562 (Chronic Myeloid Leukemia) | 0.78 | [6] |
| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast Cancer) | 1.21 | [7] |
| 4-Chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast Cancer) | 3.52 | [7] |
| Thiazole derivative with phenyl sulfonyl group (Compound 40) | B-RAFV600E mutated melanoma | 0.0231 | [8] |
The anticancer mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinases such as B-RAF and components of the PI3K/Akt pathway.[8][9] Furthermore, many of these compounds induce apoptosis (programmed cell death) in cancer cells, often through the modulation of Bcl-2 family proteins and the activation of caspases.[6][10]
Caption: Inhibition of PI3K/Akt pathway by trifluoromethylthiazoles.
Antimicrobial Activity
Beyond their anticancer potential, trifluoromethylthiazole derivatives have also exhibited significant antimicrobial properties. The unique electronic and steric properties of the trifluoromethyl group can enhance the interaction of these molecules with microbial targets, leading to potent antibacterial and antifungal effects.
Future Directions
The field of trifluoromethylthiazole derivatives continues to be an exciting area of research. The development of novel synthetic methodologies that allow for greater control over the substitution patterns on the thiazole ring will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the structure-activity relationships (SAR) and the specific molecular targets of these compounds will be crucial for the rational design of the next generation of trifluoromethylthiazole-based therapeutics. The journey of this remarkable chemical scaffold is far from over, and its future contributions to medicine are eagerly anticipated.
References
-
Facchinetti, V., Avellar, M. M., Nery, A. C. S., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. Available at: [Link]
-
Liao, M., et al. (2023). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]
-
Boukattaya, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 130. Available at: [Link]
-
Andrzejewska-Gortat, K., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(18), 6070-6079. Available at: [Link]
-
Goli-Garmroodi, F., & Edraki, N. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(7), 1543-1569. Available at: [Link]
-
Hassane, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459. Available at: [Link]
-
Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available at: [Link]
-
Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(11), 4693-4707. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]
-
Ali, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11379-11392. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available at: [Link]
-
Al-Ostath, O., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(15), 4487. Available at: [Link]
-
Al-Suhaimi, K. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. Available at: [Link]
-
Sharma, P., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available at: [Link]
-
Wiles, C., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(2), 171-175. Available at: [Link]
-
Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amhsr.org [amhsr.org]
An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethylated Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into thiazole-containing scaffolds represents a potent strategy in modern medicinal chemistry. This guide provides a comprehensive exploration of the metabolic stability of these compounds, a critical determinant of their pharmacokinetic profile and, ultimately, their clinical success. We will delve into the mechanistic underpinnings of how the CF3 group imparts stability, dissect the common metabolic pathways of thiazole rings, and provide detailed, field-proven protocols for the robust in vitro assessment of metabolic liability. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and development of novel trifluoromethylated thiazole-based therapeutics.
The Strategic Imperative for Metabolic Stability in Drug Design
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability stands out as a pivotal parameter. A compound that is rapidly metabolized by the body will likely have a short duration of action, necessitating frequent dosing and potentially leading to the formation of toxic byproducts. Conversely, a metabolically stable compound can exhibit a more favorable pharmacokinetic profile, leading to improved efficacy and a better safety margin.
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] However, the electron-rich nature of this heterocycle can render it susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2][3] This is where the strategic incorporation of a trifluoromethyl (CF3) group becomes a game-changer.
The Multifaceted Role of the Trifluoromethyl Group in Enhancing Metabolic Stability
The introduction of a CF3 group onto a thiazole ring is a well-established strategy to enhance metabolic stability and is a powerful tool in the medicinal chemist's arsenal.[4] This enhancement is not due to a single factor but rather a confluence of several key physicochemical effects.
Steric Hindrance and Shielding of Metabolic Hotspots
The CF3 group is sterically bulky. When positioned strategically near a potential site of metabolism on the thiazole ring or an adjacent functional group, it can physically block the access of metabolizing enzymes, such as CYPs. This steric shielding effect significantly reduces the rate of metabolic attack.
Electronic Deactivation of the Aromatic System
The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This has a profound impact on the electronic properties of the thiazole ring. By withdrawing electron density, the CF3 group deactivates the aromatic system, making it less susceptible to electrophilic attack by the reactive oxygen species generated in the active site of CYP enzymes. This deactivation is a key mechanism for preventing oxidative metabolism.[4]
Blocking Metabolic Oxidation
A common metabolic pathway for aromatic and heteroaromatic rings is hydroxylation. By replacing a hydrogen atom with a CF3 group at a metabolically labile position, this pathway is effectively blocked. The carbon-fluorine bond is exceptionally strong and not susceptible to enzymatic hydroxylation, thus preventing the formation of hydroxylated metabolites at that position.
The interplay of these steric and electronic effects is what makes the trifluoromethyl group such a valuable tool for medicinal chemists seeking to fine-tune the metabolic stability of their thiazole-containing compounds.
Common Metabolic Fates of the Thiazole Ring
Despite the stabilizing influence of the CF3 group, the thiazole ring can still undergo metabolic transformations at other positions. Understanding these potential pathways is crucial for predicting and identifying metabolites. The primary routes of metabolism for the thiazole core are mediated by cytochrome P450 enzymes and can lead to the formation of reactive metabolites.[5][6][7]
Key Metabolic Pathways
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiazole ring is susceptible to oxidation, leading to the formation of S-oxides and sulfones.
-
Epoxidation of the Thiazole Ring: The double bonds within the thiazole ring can be epoxidized, which can sometimes lead to the formation of reactive electrophilic species.[5][6]
-
Hydroxylation of the Thiazole Ring: If unsubstituted positions are available and accessible, direct hydroxylation of the carbon atoms of the thiazole ring can occur.
-
Metabolism of Substituents: Functional groups attached to the thiazole ring are also common sites of metabolism. For example, alkyl groups can be hydroxylated, and amine groups can be N-dealkylated or oxidized.
It's important to note that the presence of an amino group on the thiazole ring can facilitate these metabolic pathways.[6]
Caption: Major CYP450-mediated metabolic pathways of thiazole-containing compounds.
In Vitro Assessment of Metabolic Stability: A Practical Guide
The early in vitro assessment of metabolic stability is a critical step in the drug discovery process.[8] It allows for the rapid screening of compounds and provides valuable data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. The two most common in vitro systems for this purpose are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[9] Microsomal stability assays are a cost-effective and high-throughput method to assess the intrinsic clearance of a compound due to Phase I metabolism.[9][10]
Caption: Workflow for a typical liver microsomal stability assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a working solution (e.g., 100 µM) in the incubation buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[11]
-
Microsome Preparation: Thaw pooled liver microsomes (from human or other species) on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in incubation buffer.[10]
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the test compound working solution and the microsome suspension.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.[11]
-
Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration typically 1 mM).[9]
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.[9]
-
Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[11] This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
| Parameter | Calculation | Description |
| Half-life (t½) | Determined from the slope of the natural log of the percent remaining compound versus time plot. | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) x (incubation volume / mg microsomal protein) | A measure of the intrinsic metabolic activity of the liver enzymes towards the compound. |
Controls are crucial for a self-validating system:
-
No Cofactor Control: Incubate the compound with microsomes but without NADPH. This helps to identify any non-NADPH-dependent degradation.[11]
-
Positive Controls: Include compounds with known metabolic stability profiles (e.g., a rapidly metabolized compound and a slowly metabolized compound) to ensure the assay is performing as expected.[13]
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[12] They also provide insights into cellular uptake and transport processes.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. bioivt.com [bioivt.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mttlab.eu [mttlab.eu]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. merckmillipore.com [merckmillipore.com]
Methodological & Application
The Strategic Application of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unlocking New Therapeutic Possibilities with a Fluorinated Thiazole Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a drug candidate. This guide delves into the application of a key pharmaceutical intermediate, 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a versatile building block that leverages the benefits of both a trifluoromethyl moiety and a thiazole core.
The trifluoromethyl group is highly valued for its ability to increase metabolic stability, enhance binding affinity through favorable interactions with biological targets, and improve membrane permeability by increasing lipophilicity.[1] When appended to a thiazole ring, a privileged scaffold in numerous biologically active compounds, the resulting intermediate becomes a powerful tool for the synthesis of a new generation of therapeutics, particularly in the realm of kinase inhibitors for oncology.[2][3]
This document provides a comprehensive overview of the application of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, with a focus on its use in the synthesis of c-Met kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-tested protocol for its application in amide bond formation, and present a case study illustrating its role in the development of potent anti-cancer agents.
The Trifluoromethylated Thiazole Advantage: A Synergy of Properties
The utility of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid as a pharmaceutical intermediate stems from the synergistic interplay of its constituent functional groups:
-
The Thiazole Ring: This heterocyclic motif is a common feature in many FDA-approved drugs and serves as a versatile scaffold for presenting substituents in a defined spatial orientation for optimal target engagement.
-
The Carboxylic Acid: This functional group provides a convenient handle for synthetic elaboration, most commonly through the formation of amide bonds, a ubiquitous linkage in pharmaceutical agents.
-
The Amino Group: The 2-amino substituent can act as a key hydrogen bond donor, crucial for anchoring the molecule within the active site of a target protein.
-
The Trifluoromethyl Group: As previously mentioned, this group is a "metabolic shield," protecting adjacent chemical bonds from enzymatic degradation. Its strong electron-withdrawing nature can also modulate the acidity of nearby protons and influence the overall electronic properties of the molecule, which can be fine-tuned for enhanced target binding.[1]
These features make 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid an ideal starting material for the synthesis of libraries of compounds for high-throughput screening and for the rational design of targeted therapies.
Application in Kinase Inhibitor Synthesis: A Case Study on c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it a prime target for therapeutic intervention.[4][5] Many c-Met inhibitors feature a heterocyclic core that occupies the ATP-binding site of the kinase, and the unique structural and electronic properties of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid make it an excellent starting point for the synthesis of such inhibitors.[2][6]
The c-Met Signaling Pathway and its Role in Cancer
The binding of HGF to the c-Met receptor triggers a signaling cascade that promotes cell growth, survival, and metastasis.[7][8] Inhibiting this pathway can effectively halt tumor progression.
Figure 1: The c-Met signaling pathway and the point of intervention for inhibitors.
Experimental Protocols: Amide Coupling of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
The formation of an amide bond between 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid and a suitable amine is a critical step in the synthesis of many kinase inhibitors. The following protocol details a robust and reproducible method using the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid | Major Supplier | >97% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Major Supplier | >98% |
| Hydroxybenzotriazole (HOBt) | Major Supplier | >97% |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | >99% |
| 3-Fluoro-4-methoxyaniline | Major Supplier | >98% |
| Dichloromethane (DCM), anhydrous | Major Supplier | >99.8% |
| Ethyl acetate (EtOAc) | Major Supplier | HPLC grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | N/A |
| Brine | In-house prep. | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | Major Supplier | N/A |
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired amine (e.g., 3-fluoro-4-methoxyaniline) (1.1 eq) to the solution.
-
Coupling Agent Addition: In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 60-85% |
| Purity | >95% after chromatography |
| Appearance | Off-white to pale yellow solid |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can quench the activated carboxylic acid intermediate.
-
Increase the equivalents of coupling agents and base slightly (e.g., to 1.5 eq and 2.5 eq, respectively).
-
Consider using a different coupling agent such as HATU, which can be more effective for less reactive amines.
-
-
Incomplete Reaction:
-
Allow the reaction to stir for a longer period (up to 24 hours).
-
Gently heat the reaction mixture to 30-40 °C.
-
-
Side Product Formation:
-
Add the coupling agents at 0 °C to minimize side reactions.
-
Ensure the amine is of high purity.
-
Figure 2: A generalized workflow for the amide coupling protocol.
Conclusion and Future Perspectives
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive carboxylic acid, a hydrogen-bonding amino group, a privileged thiazole scaffold, and a metabolically robust trifluoromethyl group makes it an ideal starting material for the development of novel therapeutics. The application of this building block in the synthesis of c-Met kinase inhibitors highlights its potential in the field of oncology. The provided protocol for amide bond formation offers a reliable and efficient method for the incorporation of this key intermediate into a wide range of molecular architectures. As the demand for more effective and targeted therapies continues to grow, the strategic use of fluorinated building blocks like 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medical Chemistry, 54(7), 2127–2142. [Link]
-
Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl). (2011). Journal of Medicinal Chemistry, 54(7), 2127-2142. [Link]
-
Synthesis of triazolotriazine derivatives as c-Met inhibitors. (n.d.). PubMed. [Link]
-
Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]
-
Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). The c-MET signaling pathway. Nature Reviews Molecular Cell Biology, 13(2), 89-103. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Development of c-MET pathway inhibitors. (2013). Expert Opinion on Drug Discovery, 8(7), 825-840. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). Tetrahedron Letters, 60(41), 151125. [Link]
-
EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]
-
Chen, B. C., Zhao, R., Wang, B., Droghini, R., Lajeunesse, J., Sirard, P., Endo, M., Balasubramanian, B., & Barrish, J. C. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). Molecules, 27(9), 2998. [Link]
-
Hepatocyte growth factor receptor. (n.d.). Wikipedia. [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. [Link]
-
Representative c-Met inhibitors and our previously reported c-Met... (n.d.). ResearchGate. [Link]
-
The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (2008). Journal of Oncology, 2008, 1-8. [Link]
-
KEGG PATHWAY Database. (n.d.). KEGG. [Link]
-
The Met Signaling Pathway and Cancer. (2012). YouTube. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2005). Tetrahedron Letters, 46(47), 8227-8229. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
Introduction: The Strategic Importance of the 2-Amino-5-(trifluoromethyl)thiazole Scaffold in Oncology Drug Discovery
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of approved drugs.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing targeted therapies. The introduction of a trifluoromethyl (-CF3) group at the 5-position of the thiazole ring significantly enhances the therapeutic potential of its derivatives. This is due to the unique properties of the -CF3 group, which can improve metabolic stability, increase lipophilicity (facilitating cell membrane permeability), and enhance binding affinity to target proteins through strong electrostatic and hydrophobic interactions.[2][3][4]
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, the subject of this guide, is a particularly valuable starting material for the synthesis of a diverse range of anticancer agents. The carboxylic acid functionality at the 4-position provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents from this key intermediate, with a focus on practical, field-proven protocols and the rationale behind the experimental choices.
Synthetic Strategies and Core Reactions
The synthesis of anticancer agents from 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid primarily revolves around two key chemical transformations: the initial formation of the thiazole ring and the subsequent derivatization of the carboxylic acid group.
Synthesis of the Core Scaffold: The Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of our starting material, a trifluoromethyl-containing β-ketoester is typically used as the precursor to the α-haloketone.
Rationale for Method Selection: The Hantzsch synthesis is a robust and high-yielding reaction that allows for the direct installation of the desired substituents on the thiazole ring from readily available starting materials.[8] The use of microwave irradiation can significantly reduce reaction times and improve yields in some cases.[9]
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of the core scaffold.
Derivatization via Amide Coupling: Building Diversity
The carboxylic acid group of the thiazole core is a versatile functional group for introducing a wide range of substituents, primarily through amide bond formation. This is a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies. The choice of coupling reagents is crucial for achieving high yields and minimizing side reactions, especially when working with electron-deficient anilines or sterically hindered amines.[10][11]
Rationale for Method Selection: Carbodiimide-based coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), are widely used due to their efficiency and mild reaction conditions.[12] For challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed.[11]
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling derivatization.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization depending on the specific substrates and desired products.
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
This protocol is adapted from established Hantzsch synthesis procedures.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Bromination: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude α-bromo-β-ketoester.
-
Thiazole Formation: Dissolve the crude α-bromo-β-ketoester (1.0 eq) and thiourea (1.2 eq) in absolute ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Ester Hydrolysis: After cooling the reaction mixture, add a solution of NaOH (2.5 eq) in water and stir at room temperature overnight.
-
Purification: Remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product will precipitate out of solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxamide derivatives.
Materials:
-
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
-
Substituted aniline or other amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a solution of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with EtOAc. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/EtOAc gradient) to obtain the desired amide derivative.
Biological Evaluation and Structure-Activity Relationship (SAR)
Derivatives synthesized from 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid have shown promising anticancer activity against a range of cancer cell lines. Many of these compounds function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.[10][11][13] For instance, analogues of the approved drug Dasatinib, a multi-kinase inhibitor, have been synthesized using this scaffold.[10][14]
The antiproliferative activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT or SRB assay, against a panel of human cancer cell lines.[15][16] The results are usually expressed as IC50 values (the concentration of the compound required to inhibit cell growth by 50%).
Table 1: Example Anticancer Activity Data for 2-Amino-5-(trifluoromethyl)thiazole-4-carboxamide Derivatives
| Compound ID | R-Group (Amide Substituent) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-chloro-6-methylphenyl | K562 (Leukemia) | 0.5 | [10] |
| 1b | 4-fluorophenyl | A549 (Lung) | 12.3 | [17] |
| 1c | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 8.7 | [15] |
| 1d | 4-(piperazin-1-yl)phenyl | HCT-116 (Colon) | 5.2 | [16] |
Structure-Activity Relationship (SAR) Insights:
-
Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity and selectivity. Aromatic rings, particularly those with specific substitution patterns (e.g., 2-chloro-6-methylphenyl in Dasatinib analogues), often lead to potent kinase inhibition.[10]
-
2-Amino Group Derivatization: Further modification of the 2-amino group can also modulate activity. For example, acylation of the 2-amino group has been shown to produce compounds with significant antiproliferative effects.[10]
-
Kinase Selectivity: Small changes in the structure of the amide substituent can have a profound impact on the kinase selectivity profile of the inhibitor. This allows for the fine-tuning of the therapeutic agent to target specific kinases implicated in a particular cancer type.[11]
Conclusion and Future Perspectives
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The combination of the privileged 2-aminothiazole scaffold, the beneficial properties of the trifluoromethyl group, and the synthetic tractability of the carboxylic acid functionality provides a powerful platform for drug discovery. The protocols and strategies outlined in this application note offer a solid foundation for researchers to design and synthesize new generations of targeted cancer therapies. Future work in this area will likely focus on the development of more complex and diverse libraries of compounds, the exploration of novel biological targets beyond kinases, and the optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates with improved efficacy and safety profiles.
References
- Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
- Kim, J., Son, K. I., & Park, H. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1798.
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]
- LG Chemical Ltd. (1999).
- Ghotbinejad, M., Zare, A., & Moosavi-Zare, A. R. (2014). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.
- Genc, H., Turgut, Z., & Arslan, U. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
- Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Weaver, G. W. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 444-452.
- Chen, Y., & Ye, N. (2010).
- Gomaa, A. M., & Ali, A. A.-M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- L'Italien, Y., & Gu, Z. (2008).
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
- Kráľová, K., Janočková, J., & Kráľ, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 856.
- Bretin, A., O'Brien, S. E., Le Guevel, R., Le Guével, R., Le Guével, R., & Le Guével, R. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 157, 11-21.
- Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., & Zhang, H. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458.
- Ferreira, R. J., Ferreira, M.-J., & Santos, D. J. V. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5836.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1309–1314.
- Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016).
- Shaik, A. B., Bhandari, S., & Kumar, C. G. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(31), 27367–27381.
- Pate,l, M., & Kumar, V. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1087-1090.
- Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621.
- El-Metwally, A. M., & El-Sayed, E.-S. M. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 25(17), 3842.
- Sharma, P., & Kumar, V. (2024).
-
ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Khan, A., Ali, S., Khan, K. M., & Perveen, S. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1315, 138543.
- Kráľová, K., Janočková, J., & Kráľ, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 856.
- Bretin, A., O'Brien, S. E., Le Guevel, R., Le Guével, R., Le Guével, R., & Le Guével, R. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 157, 1-10.
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
- Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Masquelin, T. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(2), 560-564.
-
ResearchGate. (n.d.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... | Download Scientific Diagram. Retrieved from [Link]
- Hussain, N., & Khan, I. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 123-126.
- Ghatole, A. S., & Shinde, P. V. (2021). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis. Indian Journal of Chemistry - Section B, 60B(1), 123-135.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Bouziane, A., Ben-sedrine, F., Gherib, A., Villemin, D., & Choukchou-Braham, N. (2016).
- Sharma, A., & Kumar, V. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2), 69-82.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. bepls.com [bepls.com]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Lynchpin of Innovation: 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid in Modern Agrochemical Formulation
Introduction: A Building Block of Strategic Importance
In the relentless pursuit of enhanced crop protection and agricultural productivity, the design of novel, effective, and environmentally conscious agrochemicals is paramount. Within the vast chemical space available to researchers, heterocyclic compounds have emerged as a particularly fruitful area of exploration.[1][2] Among these, the thiazole nucleus, a five-membered ring containing both sulfur and nitrogen, has a rich history in the development of bioactive molecules, including fungicides and insecticides.[3][4][5] The strategic incorporation of a trifluoromethyl (CF3) group further enhances the biological efficacy of these molecules. The unique electronic properties and lipophilicity of the CF3 group can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7]
This guide focuses on a key intermediate that embodies this powerful combination: 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid . This molecule serves as a versatile scaffold and a critical starting material for the synthesis of a new generation of high-performance agrochemicals.[8][9] Its trifunctional nature—an amine, a carboxylic acid, and a trifluoromethylated thiazole core—provides chemists with multiple reaction handles to construct complex and potent active ingredients. This document provides a detailed overview of its properties, its role in the synthesis of modern agrochemicals, and protocols for its application in a research and development setting.
Physicochemical Properties: A Foundation for Formulation
A thorough understanding of the physicochemical properties of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is essential for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and stability.
| Property | Value | Source |
| Molecular Formula | C5H3F3N2O2S | [9][10] |
| Molecular Weight | 212.15 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 232-236 °C (decomposes) | |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [9] |
| Purity | ≥97% | |
| Storage | Store in a cool, dry place in a tightly sealed container | [9] |
The Synthetic Hub: Crafting Next-Generation Agrochemicals
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a cornerstone intermediate in the synthesis of a variety of agrochemicals, most notably fungicides and insecticides.[8][9] The amino and carboxylic acid groups are readily derivatized to create amides, esters, and other functional groups, allowing for the systematic exploration of structure-activity relationships.
Fungicide Synthesis: The Rise of Thiazole Carboxamides
A significant application of this intermediate is in the synthesis of thiazole carboxamide fungicides. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mode of action that has proven to be highly effective.[11][12] The fungicide thifluzamide is a prime example, where a related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a key precursor.[13] The general synthetic approach involves the amidation of the carboxylic acid group with a substituted aniline.
Below is a generalized workflow for the synthesis of a thiazole carboxamide fungicide, illustrating the central role of our title compound.
Caption: Generalized synthetic workflow for thiazole carboxamide fungicides.
Insecticide Development: Exploring Novel Scaffolds
The thiazole moiety is also a key feature in the design of novel insecticides. Research has shown that N-pyridylpyrazole derivatives incorporating a thiazole ring exhibit potent insecticidal activity against lepidopteran pests.[14][15] In this context, 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid can be utilized to introduce the trifluoromethylated thiazole pharmacophore into larger, more complex molecular architectures. The amino group can be derivatized to form amides or participate in cyclization reactions, while the carboxylic acid can be converted to esters or other functionalities.
Protocols for Application: A Practical Guide
The following protocols are provided as a guide for researchers working with 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid. These are representative procedures and may require optimization based on the specific target molecule and available laboratory equipment.
Protocol 1: Synthesis of a Model Thiazole Carboxamide
This protocol details the synthesis of a model thiazole carboxamide fungicide candidate via the formation of an acyl chloride followed by amidation.
Materials:
-
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 6-12 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure thiazole carboxamide.
-
Protocol 2: In Vitro Antifungal Activity Assay
This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized thiazole carboxamide derivatives against a target fungal pathogen.
Materials:
-
Synthesized thiazole carboxamide compounds
-
Target fungal strain (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
-
Preparation of Amended Media:
-
Autoclave the PDA medium and allow it to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only DMSO should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the target fungus, cut a small mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing colony.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Evaluation:
-
Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for each compound.
-
Mode of Action: A Molecular Perspective
As previously mentioned, a key mode of action for many thiazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme. This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria. By blocking the activity of SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[11][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chigroup.site [chigroup.site]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Supplier in Mumbai, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 10. biosynth.com [biosynth.com]
- 11. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Thiazole Carboxamide Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole carboxamides represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery.[1][2][3] Their synthesis is a cornerstone of many research programs aimed at developing new therapeutic agents. This document provides a detailed, experience-driven guide to the laboratory synthesis of novel thiazole carboxamide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that researchers can not only replicate the protocols but also adapt them to their specific molecular targets. The protocols described herein are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization.
I. The Strategic Imperative: Designing the Synthetic Route
The synthesis of a novel thiazole carboxamide derivative is not a monolithic process but rather a series of strategic decisions. The primary consideration is the order of bond formation: construction of the thiazole ring followed by amide coupling, or the reverse. The former, often centered around the venerable Hantzsch thiazole synthesis, is generally the more versatile and widely adopted approach.[4][5][6][7] This methodology offers a robust and high-yielding pathway to a diverse array of substituted thiazoles.[4]
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4][5][7] This powerful reaction proceeds through a multistep mechanism initiated by an SN2 reaction, followed by an intramolecular cyclization to form the thiazole ring.[4] The inherent stability of the aromatic thiazole ring drives the reaction to completion, often resulting in excellent yields.[4]
Once the thiazole core, typically bearing a carboxylic acid or ester functionality, is in hand, the final amide bond is forged. Modern peptide coupling reagents have revolutionized this step, offering high efficiency and broad substrate scope.[8][9][10][11][12]
II. Visualizing the Path Forward: A Workflow Diagram
A clear visualization of the synthetic workflow is essential for planning and execution. The following diagram illustrates the key stages in the synthesis of a thiazole carboxamide derivative, from starting materials to the final product.
Caption: A logical workflow for thiazole carboxamide synthesis.
III. In the Trenches: Detailed Experimental Protocols
The following protocols provide a step-by-step guide to the synthesis of a representative thiazole carboxamide derivative. These have been optimized for clarity, reproducibility, and safety.
Protocol 1: Synthesis of Ethyl 2-Amino-4-phenylthiazole-5-carboxylate
This protocol exemplifies the Hantzsch synthesis for the construction of the core thiazole structure.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Ethyl 2-chloro-3-oxobutanoate | 164.59 | 1.0 | 10.0 mmol, 1.65 g |
| Thiourea | 76.12 | 1.2 | 12.0 mmol, 0.91 g |
| Ethanol (absolute) | 46.07 | - | 50 mL |
Methodology:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (10.0 mmol) and thiourea (12.0 mmol) in absolute ethanol (50 mL).
-
Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).
-
Upon completion, allow the reaction to cool to ambient temperature. A precipitate should form.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with copious amounts of cold water.
-
Dry the product under vacuum to yield the crude thiazole ester. Recrystallization from ethanol can be performed for further purification if necessary.
Protocol 2: Hydrolysis to 2-Amino-4-phenylthiazole-5-carboxylic Acid
This step converts the ester to the carboxylic acid, preparing it for amide coupling.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | 248.30 | 1.0 | 5.0 mmol, 1.24 g |
| Sodium Hydroxide | 40.00 | 3.0 | 15.0 mmol, 0.60 g |
| Ethanol/Water (1:1 v/v) | - | - | 40 mL |
| 2M Hydrochloric Acid | 36.46 | - | As required |
Methodology:
-
Suspend the thiazole ester (5.0 mmol) in a 1:1 mixture of ethanol and water (40 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (15.0 mmol) and heat the mixture to reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the thiazole carboxylic acid.
Protocol 3: Amide Bond Formation
This final step couples the thiazole carboxylic acid with a desired amine.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Amino-4-phenylthiazole-5-carboxylic acid | 220.25 | 1.0 | 2.0 mmol, 0.44 g |
| Aniline | 93.13 | 1.1 | 2.2 mmol, 0.20 g |
| HATU | 380.23 | 1.2 | 2.4 mmol, 0.91 g |
| DIPEA | 129.24 | 2.5 | 5.0 mmol, 0.87 mL |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 20 mL |
Methodology:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the thiazole carboxylic acid (2.0 mmol) and dissolve it in anhydrous DCM (20 mL).
-
Add DIPEA (5.0 mmol) and stir for 5 minutes.
-
Add HATU (2.4 mmol) and allow the mixture to stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the aniline (2.2 mmol) dropwise and continue to stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final thiazole carboxamide derivative.
IV. Ensuring Success: Characterization and Purity Assessment
The identity and purity of all synthesized compounds must be rigorously confirmed.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
Mass Spectrometry (MS): Provides crucial information on the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final compounds.
V. References
-
Awasthi, A., Rahman, M. A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17788–17799.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids. Retrieved from
-
ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]
-
Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
-
PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid. Retrieved from
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
-
PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Journal of Medicinal and Chemical Sciences.
-
ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). Molecules, 20(12), 22807-22818.
-
PMC. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
-
ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. kuey.net [kuey.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safe Handling and Storage of Trifluoromethylthiazole Compounds: A Guide for Researchers
Trifluoromethylthiazole derivatives represent a cornerstone in modern medicinal chemistry and drug development. The incorporation of the trifluoromethyl group into the thiazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and pharmacokinetic profile of drug candidates. However, the same attributes that make these compounds valuable also necessitate a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of trifluoromethylthiazole compounds, grounded in established safety principles and technical expertise.
Understanding the Inherent Hazards: A Mechanistic Perspective
The primary hazards associated with trifluoromethylthiazole compounds stem from the combined properties of the trifluoromethyl group and the thiazole ring.
1.1 The Trifluoromethyl Group: A Source of Potential Reactivity and Toxicity
The trifluoromethyl (CF3) group is a strong electron-withdrawing moiety, which significantly influences the reactivity of the thiazole ring. While the C-F bond is exceptionally strong, decomposition of these compounds under certain conditions (e.g., high heat) can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF).[1] HF is a highly corrosive and toxic substance that can cause severe burns upon contact with skin or eyes and can lead to systemic toxicity if inhaled or ingested.
Furthermore, some fluorinated compounds can be metabolized to toxic intermediates. For instance, while not directly a trifluoromethylthiazole, the metabolism of some fluorinated compounds can lead to the formation of fluoroacetate, which is highly toxic.[2] This underscores the importance of minimizing exposure and preventing ingestion.
1.2 The Thiazole Ring: A Heterocyclic Core with Biological Activity
The thiazole ring itself is a common motif in many biologically active molecules. While the toxicological profile of each trifluoromethylthiazole derivative is unique and must be assessed individually, the heterocyclic nature of the core structure suggests that these compounds have the potential to interact with biological systems. Therefore, they should be handled with the assumption of potential biological activity and toxicity.
Prudent Laboratory Practices: A Multi-layered Approach to Safety
A robust safety culture is paramount when working with any chemical, and it is especially critical for compounds with limited toxicological data, such as many novel trifluoromethylthiazole derivatives. The following protocols are designed to create a self-validating system of safety.
2.1 Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.
-
Fume Hoods: All manipulations of trifluoromethylthiazole compounds, especially volatile liquids or fine powders, must be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of vapors or dust.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2.2 Personal Protective Equipment (PPE): An Essential Barrier
The appropriate selection and consistent use of PPE are non-negotiable.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes or when handling larger quantities. |
| Hand Protection | Nitrile or neoprene gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. Double-gloving is a prudent practice, especially during transfers and purifications. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times and kept fully fastened. |
| Respiratory Protection | For non-volatile compounds handled in a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if working outside of a fume hood (which is strongly discouraged), a respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
2.3 Safe Handling Protocols: Step-by-Step Methodologies
Adherence to meticulous handling procedures is critical to prevent accidental exposures.
Protocol 1: Weighing and Transferring Solid Trifluoromethylthiazole Compounds
-
Preparation: Don the appropriate PPE. Designate a specific area within the fume hood for weighing and transferring.
-
Weighing: Use a disposable weighing boat or creased weighing paper to contain the solid.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust. If any material is spilled, it should be immediately cleaned up following the spill response protocol.
-
Cleaning: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of all contaminated materials as hazardous waste.
Protocol 2: Handling Solutions of Trifluoromethylthiazole Compounds
-
Preparation: Don the appropriate PPE. Conduct all transfers within a fume hood.
-
Transfer: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and exposure to vapors.
-
Spills: In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand), and place it in a sealed container for disposal. For larger spills, follow the established emergency spill response procedure for the laboratory.
Storage and Stability: Maintaining Compound Integrity and Safety
Proper storage is essential to prevent degradation, maintain the purity of the compounds, and avoid the formation of hazardous byproducts.
3.1 General Storage Conditions
-
Location: Store trifluoromethylthiazole compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Containers: Use tightly sealed, clearly labeled containers. The label should include the chemical name, structure, date of receipt or synthesis, and any known hazards.
-
Segregation: Store these compounds away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids.[1]
3.2 Chemical Compatibility
Due to the potential for reactivity, it is crucial to consider the compatibility of trifluoromethylthiazole compounds with common laboratory materials.
| Material | Compatibility | Rationale |
| Glass (Borosilicate) | Excellent | Generally inert to most organic compounds. |
| Stainless Steel | Good | Generally resistant, but compatibility should be verified for specific compounds and conditions. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals. |
| Polypropylene (PP) | Good | Good resistance to many chemicals, but testing is recommended for prolonged exposure. |
| Elastomers (e.g., Viton®, Kalrez®) | Variable | Compatibility is highly dependent on the specific elastomer and the trifluoromethylthiazole derivative. Consult manufacturer's chemical resistance charts and consider testing for critical applications.[3][4] |
Emergency Procedures: Preparedness and Response
Rapid and appropriate action is critical in the event of an emergency.
4.1 Exposure Response
dot
Caption: Emergency response workflow for personnel exposure to trifluoromethylthiazole compounds.
4.2 Spill Response
dot
Caption: Decision-making workflow for responding to a spill of a trifluoromethylthiazole compound.
Waste Disposal: Responsible Stewardship
All waste containing trifluoromethylthiazole compounds, including contaminated labware, absorbent materials, and reaction residues, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The waste label should clearly indicate "Hazardous Waste" and list the chemical constituents.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of these compounds down the drain.
Conclusion: A Commitment to Safety
The unique properties of trifluoromethylthiazole compounds make them invaluable tools in the pursuit of new therapeutics. However, with this great potential comes the responsibility to handle these molecules with the utmost care and respect for their potential hazards. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate risks, ensure a safe working environment, and continue to advance the frontiers of science responsibly.
References
-
U.S. Food and Drug Administration. (2020). Novel Drug Approvals for 2020. FDA. [Link]
-
Desai, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6433. [Link]
-
Besset, T., et al. (2021). Synthetic Strategies to Access Fluorinated Azoles. Chemical Reviews, 121(5), 2733-2818. [Link]
-
Le, T. M., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2969. [Link]
-
Gong, L., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Journal of Environmental Science and Health, Part C, 1-15. [Link]
-
Anwar, M. U., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11285-11297. [Link]
-
Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. [Link]
-
Trelleborg Sealing Solutions. (2008). Materials Chemical Compatibility Guide. [Link]
-
National Toxicology Program. (2020). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised). [Link]
-
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
-
Barata-Vallejo, S., & Al-ABdullah, E. S. (2022). Microwave-assisted 18F-Labeling of thiazoles using KF as fluorinated source with Kryptofix, yielding 2-[18F]fluorothiazoles. ResearchGate. [Link]
-
Spears Manufacturing Company. (n.d.). Chemical Resistance Data For Elastomers. [Link]
-
Gulf Rubber. (n.d.). Chemical Compatibility Guide. [Link]
-
Mykin Inc. (n.d.). Rubber Chemical Resistance Chart, Rubber Compatibility Chart. [Link]
Sources
Application Notes & Protocols: Exploring 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid in Advanced Material Science Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Author's Note: This guide focuses on the versatile building block, the 2-aminothiazole scaffold bearing both a carboxylic acid and a trifluoromethyl group. While the title specifies 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, the preponderance of available research, commercial availability, and characterization data pertains to its isomer, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 239135-55-8) . The principles, protocols, and potential applications discussed herein are based on the well-documented properties of this isomer and are fundamentally applicable to the broader class of such substituted aminothiazoles. Researchers should always verify the specific isomer used through rigorous characterization.
Introduction: A Molecule of Strategic Importance
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound engineered for high performance in molecular design. Its structure is a strategic convergence of four key functional domains, making it a highly sought-after building block in both medicinal chemistry and advanced material science.
-
The Thiazole Ring: A privileged scaffold in pharmacology, the thiazole ring is known to participate in hydrogen bonding and pi-stacking interactions, and is a core component of numerous FDA-approved drugs.[1] In material science, its aromatic nature and heteroatoms offer sites for coordination and potential charge transport properties.
-
The Amino Group (-NH2): A versatile nucleophile and hydrogen bond donor, the primary amine at the 2-position is a critical handle for derivatization, polymerization, and surface anchoring.
-
The Carboxylic Acid Group (-COOH): This functional group provides a site for amide bond formation, esterification, and, critically for material science, strong coordination to metal ions or anchoring to metal oxide surfaces.
-
The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is not mere decoration. It significantly modulates the molecule's properties by enhancing lipophilicity, improving metabolic stability in biological systems, and increasing the thermal and chemical resistance of derived materials.[2]
This unique combination of functionalities allows the molecule to act as a "molecular Lego," enabling the construction of complex architectures with tailored electronic, physical, and biological properties. This guide provides detailed protocols for the characterization, synthesis, and application of this compound in the development of next-generation materials.
Physicochemical Properties & Standard Characterization
Accurate characterization is the bedrock of reproducible science. Before use, every batch of the reagent should be validated to confirm its identity and purity.
| Property | Value | Source(s) |
| CAS Number | 239135-55-8 | [3][4][5] |
| Molecular Formula | C₅H₃F₃N₂O₂S | [3][4] |
| Molecular Weight | 212.15 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 216-236 °C (decomposes) | [3][4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [3] |
| Purity | Typically ≥97% | [4] |
Protocol 1: Comprehensive Characterization Workflow
Causality: This multi-technique approach ensures unambiguous identification. NMR confirms the chemical structure and proton/carbon environment, FT-IR verifies the presence of key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.
Caption: Standard workflow for chemical identity and purity verification.
Step-by-Step Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Expect to see a broad singlet for the -NH₂ protons (around 7.5-8.5 ppm) and another for the -COOH proton (can be very broad, >13 ppm), which may exchange with residual water.
-
¹³C NMR: Look for characteristic peaks for the CF₃ carbon (a quartet due to C-F coupling), the thiazole ring carbons, and the carboxyl carbon (>160 ppm).
-
¹⁹F NMR: A strong singlet should be observed, confirming the presence of the -CF₃ group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks:
-
~3400-3100 cm⁻¹: N-H stretching of the primary amine.
-
~3100-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.
-
~1700-1650 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1620-1580 cm⁻¹: N-H bending.
-
~1300-1100 cm⁻¹: Strong C-F stretching bands.
-
-
-
Mass Spectrometry (MS):
-
Use a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF) for accurate mass determination.
-
Expected Ion: In negative ion mode, expect to see the [M-H]⁻ ion at an m/z corresponding to ~211.97.
-
Synthesis Pathway and Protocol
While commercially available, understanding the synthesis of this molecule is crucial for developing derivatives. The most common approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-halocarbonyl compound.
Caption: Generalized Hantzsch synthesis for the thiazole core.
Protocol 2: Laboratory-Scale Synthesis
Causality: This protocol describes a one-pot cyclization. The acidic medium protonates the carbonyl oxygen of the precursor, making the α-carbon more electrophilic for attack by the sulfur of thiourea. Subsequent intramolecular condensation and dehydration form the stable aromatic thiazole ring.[6]
Disclaimer: This protocol is a generalized representation and requires optimization. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
| Reagent | Molar Eq. | Purpose |
| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | 1.0 | α-halocarbonyl precursor |
| Thiourea | 1.1 | Nitrogen and sulfur source |
| Acetic Acid | Solvent | Reaction medium |
| Hydrochloric Acid (conc.) | Catalyst | Acid catalyst |
| Sodium Bicarbonate (sat. aq.) | - | Neutralization |
| Ethyl Acetate | - | Extraction solvent |
| Brine | - | Washing |
| Sodium Sulfate (anhydrous) | - | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and thiourea (1.1 eq) in glacial acetic acid.
-
Cyclization: Slowly add a catalytic amount of concentrated HCl. Heat the reaction mixture to reflux (typically 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour it over ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid is the ethyl ester intermediate.
-
Hydrolysis: The ester can be hydrolyzed to the final carboxylic acid product under standard basic (e.g., NaOH in EtOH/H₂O) or acidic conditions, followed by acidification to precipitate the product.
-
Final Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or THF/hexane mixtures).[6]
Applications in Advanced Material Science
The true potential of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid is realized when it is used as a functional monomer or ligand to build larger, high-performance systems.[2]
Application 1: High-Performance Fluorinated Polyamides
Rationale: The molecule's bifunctionality (amine and carboxylic acid) makes it an ideal AB-type monomer for polycondensation. The resulting polyamides incorporate the thermally stable thiazole ring and the hydrophobic, chemically resistant -CF₃ group directly into the polymer backbone, creating materials suitable for specialty coatings, films, and membranes.
Caption: Polycondensation of the thiazole monomer into a polyamide.
-
Monomer Activation (Optional but Recommended): The carboxylic acid can be activated, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This protocol proceeds via direct thermal polycondensation.
-
Polymerization: In a reaction vessel equipped for high-temperature synthesis with mechanical stirring and a nitrogen inlet/outlet, add the 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid monomer and a phosphorylation agent catalyst system (e.g., triphenyl phosphite and pyridine).
-
Heating Profile: Gradually heat the mixture under a slow stream of nitrogen to remove water by-product. A typical profile might be: 100 °C for 2 hours, then increase to 180-220 °C for 8-12 hours. The viscosity of the mixture will increase significantly.
-
Isolation: Cool the highly viscous solution or solid polymer. Dissolve it in a suitable solvent (e.g., NMP, DMAc) and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification & Drying: Filter the precipitated polymer, wash it extensively with methanol and water, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Thermogravimetric Analysis (TGA) for thermal stability, and Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg).
Application 2: Functional Ligands for Metal-Organic Frameworks (MOFs)
Rationale: The carboxylic acid group is a classic binding site for creating MOFs. Using this molecule as a ligand (or co-ligand) introduces the -CF₃ and thiazole moieties into the MOF's pores. This can be used to tune the framework's hydrophobicity for selective gas separation (e.g., CO₂ vs. CH₄) or to create specific binding pockets for catalytic applications.
-
Preparation: In a glass vial, dissolve 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (e.g., 0.1 mmol) and a metal salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, e.g., 0.15 mmol) in a high-boiling polar solvent like N,N-Dimethylformamide (DMF, ~5 mL).
-
Sonication: Briefly sonicate the mixture to ensure complete dissolution.
-
Sealing & Heating: Seal the vial tightly and place it in a programmable oven. Heat to a specific temperature (typically 80-120 °C) for 24-72 hours.
-
Crystal Formation: Cool the oven slowly to room temperature to promote the growth of high-quality crystals.
-
Isolation: Decant the mother liquor and wash the resulting crystals several times with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Activation: To remove residual solvent from the pores, the crystals must be "activated." This is typically done by heating the sample under a high vacuum.
-
Characterization: Confirm the crystalline structure using Powder X-ray Diffraction (PXRD). Analyze the porosity and surface area using a gas sorption analyzer (e.g., N₂ at 77 K).
Safety and Handling
As a laboratory chemical, 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid requires careful handling.
-
Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Respiratory system).[4]
-
Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate PPE, including gloves, safety glasses/goggles, and a lab coat.
-
Avoid inhalation of dust. Use a dust mask if necessary.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]
References
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. ExportersIndia.
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Chem-Impex.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid 97. (2023). Sigma-Aldrich.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Santa Cruz Biotechnology.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Supplier in Mumbai, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Column Chromatography for Thiazole Derivative Separation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying thiazole derivatives using column chromatography. Thiazole moieties are prevalent in medicinally important compounds, yet their unique electronic and structural properties can present significant purification challenges. This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve optimal separation efficiency and purity.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the essential starting points for developing a separation method for thiazole derivatives.
Q1: What are the most common stationary phases for separating thiazole derivatives, and why?
Answer: The choice of stationary phase is dictated by the overall polarity of your thiazole derivative.
-
Silica Gel (SiO₂): This is the most common and versatile stationary phase for normal-phase chromatography.[1][2] Its surface is populated with acidic silanol groups (Si-OH), making it highly polar.[3][4] It is ideal for separating thiazole derivatives of low to moderate polarity. The primary separation mechanism is adsorption, where more polar compounds interact more strongly with the stationary phase and thus elute later.
-
Alumina (Al₂O₃): Alumina is another polar stationary phase. It is available in acidic, neutral, and basic forms. For many basic thiazole derivatives, neutral or basic alumina can be a superior choice to silica.[1][5] The acidic sites on silica gel can cause strong, sometimes irreversible, binding or degradation of basic compounds, leading to poor recovery and peak tailing.[4][6] Basic alumina mitigates these issues.
-
Amino-Functionalized Silica: This is a bonded-phase silica where aminopropyl groups are covalently attached to the silica surface.[1][7] This phase is moderately polar and is particularly effective for separating nitrogen-containing heterocycles.[1] It works by reducing the strong ionic interactions that cause basic compounds to tail on standard silica gel.[3]
-
Reversed-Phase (C18 or ODS): For highly polar or water-soluble thiazole derivatives, reversed-phase chromatography is the method of choice. The stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), and a polar mobile phase (like water/acetonitrile or water/methanol mixtures) is used.[8][9] In this mode, non-polar compounds are retained longer.
Q2: How do I select an initial mobile phase (eluent system) for my thiazole derivative?
Answer: The selection of the mobile phase, or eluent, is critical for achieving good separation. The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[10][11]
-
Start with Standard Systems: For normal-phase chromatography on silica or alumina, begin with a binary mixture of a non-polar and a polar solvent. Common starting points include:
-
Hexanes/Ethyl Acetate (EtOAc): A workhorse system for compounds of low to medium polarity.
-
Dichloromethane (DCM)/Methanol (MeOH): Effective for more polar compounds. Be aware that DCM can be slightly acidic.
-
-
The Principle of "Like Dissolves Like": The mobile phase competes with the analyte for binding sites on the stationary phase. A more polar mobile phase will more effectively elute polar compounds from a polar stationary phase.[12]
-
Systematic Screening with TLC: Run several TLC plates using different solvent systems to gauge the polarity needed.[5][13] For example, test Hex/EtOAc (9:1, 4:1, 1:1) and DCM/MeOH (99:1, 95:5). The system that gives your target an Rf of ~0.25 is an excellent starting point for your column.[10]
Q3: What is the role of Thin Layer Chromatography (TLC) in optimizing column chromatography?
Answer: TLC is an indispensable, rapid, and inexpensive tool for developing and optimizing your column chromatography method.[13][14]
-
Method Development: TLC allows you to quickly screen multiple solvent systems to find the one that provides the best separation between your desired compound and its impurities.[13] The ideal solvent system will show a clear separation of spots on the TLC plate.
-
Predicting Elution Order: The order in which compounds elute from the column will be the same as their ascending order of Rf values on the TLC plate.
-
Determining the Starting Eluent: As mentioned, the solvent system that yields an Rf value between 0.2 and 0.4 for the target compound is generally considered optimal for the corresponding column separation.[10][15] This Rf range ensures the compound spends enough time on the column to separate from impurities without requiring excessively large volumes of solvent.
-
Monitoring the Column: During the chromatography run, TLC is used to analyze the collected fractions to determine which ones contain the pure compound.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving common issues encountered during the separation of thiazole derivatives.
Problem 1: Poor Separation (Co-elution of Compounds)
-
Symptom: Fractions collected from the column contain a mixture of your desired product and impurities, as seen by TLC or NMR analysis.
-
Possible Causes & Solutions:
-
Cause: Incorrect Mobile Phase Polarity.
-
Explanation: If the eluent is too polar, all compounds will travel quickly through the column with little interaction, resulting in poor separation. If it's not polar enough, compounds will move too slowly or not at all.
-
Solution: Re-optimize the solvent system using TLC.[5] If your spots are too close together, try a less polar solvent system to increase the separation (lower the Rf values). If using a gradient, make the increase in polarity more gradual.[16]
-
-
Cause: Column Overloading.
-
Explanation: Loading too much crude material onto the column saturates the stationary phase, preventing proper separation. The bands of different compounds will broaden and overlap significantly.
-
Solution: A general rule of thumb for sample loading on silica gel is 1-5% of the stationary phase mass (e.g., 1-5 g of crude material for 100 g of silica).[5] For difficult separations, this should be reduced to <1%. The loading capacity is determined by dividing the mass of the sample by the mass of the stationary phase.[17]
-
-
Cause: Poor Column Packing.
-
Explanation: Channels or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to broad bands and poor resolution.
-
Solution: Ensure the column is packed uniformly as a slurry and is never allowed to run dry. The top surface of the silica should be flat and protected with a layer of sand.
-
-
Problem 2: Tailing or Streaking of Thiazole Compounds
-
Symptom: On a TLC plate, the spot appears as a comet or streak rather than a tight circle. In the column, this translates to broad elution bands and cross-contamination of fractions.
-
Possible Causes & Solutions:
-
Cause: Strong Acid-Base Interaction with Silica.
-
Explanation: The nitrogen atom in the thiazole ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel via hydrogen bonding and ionic interactions.[4] This strong, non-ideal interaction causes the compound to "stick" and elute slowly and unevenly, resulting in tailing.[4][18]
-
Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a basic modifier to the mobile phase. This base will compete with your thiazole derivative for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., 1 mL of TEA per 1 L of eluent).[5][19] TEA is a volatile base that effectively masks the active silanol sites, leading to sharper peaks and improved separation.[18][20]
-
Ammonia: Using a solution of methanol saturated with ammonia (e.g., 2-5% in your mobile phase) can also be effective.[19]
-
-
-
Problem 3: Compound Does Not Elute from the Column
-
Symptom: After running a large volume of eluent, analysis of the fractions shows no sign of the desired product.
-
Possible Causes & Solutions:
-
Cause: Mobile Phase is Not Polar Enough.
-
Explanation: The compound is too strongly adsorbed to the stationary phase and the eluent lacks the strength to move it.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution).[5][6] If you started with 10% EtOAc in Hexanes, try increasing to 20%, 50%, and then 100% EtOAc. If necessary, switch to a more polar system like DCM/MeOH.
-
-
Cause: Irreversible Adsorption or Decomposition.
-
Explanation: Some thiazole derivatives may be unstable on acidic silica gel and decompose during the chromatography process.[6] Alternatively, highly basic compounds can bind irreversibly.
-
Solution: First, test for stability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then developing it to see if a new spot (decomposition product) appears.[6] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5]
-
-
Part 3: Advanced Protocols & Data
Protocol 1: Step-by-Step Guide to Developing a Gradient Elution Method
Gradient elution, where the mobile phase polarity is increased over time, is a powerful technique for separating complex mixtures with components of varying polarities.[16][21]
-
Initial TLC Analysis: Find two solvent systems using TLC.
-
Solvent A (Non-polar): A system where your least polar impurity has an Rf of ~0.5, and your target compound is at the baseline (Rf ≈ 0). (e.g., 100% Hexanes or 5% EtOAc/Hexanes).
-
Solvent B (Polar): A system where your target compound has an Rf of ~0.2-0.3. (e.g., 30% EtOAc/Hexanes).
-
-
Column Packing: Pack the column using Solvent A.
-
Sample Loading: Load the crude sample onto the column, either dissolved in a minimal amount of Solvent A or adsorbed onto a small amount of silica ("dry loading").[22]
-
Initial Elution: Begin eluting with 2-3 column volumes (CV) of Solvent A. This will elute any very non-polar impurities.
-
Start the Gradient: Gradually increase the percentage of Solvent B in Solvent A. You can do this in a stepwise fashion or by using a gradient mixer.
-
Step Gradient Example: Elute with 2 CV of 10% B in A, then 2 CV of 20% B in A, and so on, until your product elutes.
-
-
Monitor Fractions: Collect fractions continuously and monitor them by TLC to identify those containing the pure product.
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
This protocol details the proper use of TEA to combat peak tailing for basic thiazole derivatives.
-
When to Use TEA: Use this protocol if you observe significant tailing of your compound on a silica gel TLC plate.
-
Preparation of Eluent: Prepare your chosen mobile phase (e.g., 70:30 Hexanes:EtOAc). To this solution, add TEA to a final concentration of 0.1% to 1.0% by volume. For a 1 L solution, this corresponds to 1 mL to 10 mL of TEA.
-
Column Equilibration: Before loading your sample, you must equilibrate the column. Pass at least 2-3 column volumes of the TEA-containing eluent through the packed silica gel column. This ensures the stationary phase is fully "deactivated" before the sample is introduced.
-
Sample Loading and Elution: Load your sample and run the chromatography as usual, using the TEA-containing eluent throughout the entire process.
-
Work-up: Be aware that TEA is high-boiling and may remain with your product after evaporation. It can often be removed by co-evaporation with a solvent like toluene or by a simple acid-base workup if your compound is stable.
Data Table: Recommended Starting Solvent Systems
This table provides empirically derived starting points for separating thiazole derivatives based on their functional groups. Always confirm with TLC first.
| Thiazole Derivative Class | Common Functional Groups | Recommended Stationary Phase | Recommended Starting Eluent System (v/v) | Notes |
| Non-polar | Alkyl, Aryl, Halogen | Silica Gel | 5-20% Ethyl Acetate / Hexanes | Standard system, easy to optimize. |
| Moderately Polar | Ester, Ketone, Amide | Silica Gel | 20-60% Ethyl Acetate / Hexanes OR 1-5% Methanol / DCM | Polarity can be finely tuned. |
| Basic (non-polar) | Aminothiazoles, Pyridyl-thiazoles | Silica Gel + 0.5% TEA | 10-40% Ethyl Acetate / Hexanes | TEA is crucial to prevent tailing.[5] |
| Basic (polar) | Hydroxylated aminothiazoles | Neutral Alumina OR Silica Gel + 1% TEA | 5-15% Methanol / DCM | Alumina can be a better choice to avoid degradation.[5] |
| Acidic | Carboxylic acids | Silica Gel | 50-100% Ethyl Acetate / Hexanes + 0.5% Acetic Acid | Acetic acid improves peak shape for acidic compounds. |
| Highly Polar / Ionic | Quaternary salts, Amino acids | Reversed-Phase C18 | 10-50% Acetonitrile / Water | Requires different equipment than normal-phase.[8] |
Part 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
Diagram 2: Mechanism of Peak Tailing and Suppression by TEA
Caption: How TEA masks acidic silanol sites to prevent peak tailing.
References
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]
-
If triethylamine is used with a C18 column for a prolonged period, what will happen to the column? (2013). ResearchGate. [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
How do I determine loading capacity in reverse phase flash column chromatography? (2023). Biotage. [Link]
-
Ideal Method Transfer from TLC to Column Chromatography. Yamazen. [Link]
-
Why is TLC Rf important for flash column chromatography optimization? (2023). Biotage. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
-
Gradient Design and Development. (2020). Agilent. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
-
Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. (2023). PMC. [Link]
-
Amino Silica Gel. (2022). Sorbent Technologies, Inc.. [Link]
-
Why Do Amines Adhere To Silica Gel Columns?. (2025). Chemistry For Everyone - YouTube. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. SepaFlash. [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
-
Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. (2018). ResearchGate. [Link]
-
How can I use a solvent gradient in column chromatography?. (2019). Chemistry Stack Exchange. [Link]
-
How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023). Biotage. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
Sources
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorbtech.com [sorbtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. yamazenusa.com [yamazenusa.com]
- 11. biotage.com [biotage.com]
- 12. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 13. chromtech.com [chromtech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotage.com [biotage.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. biotage.com [biotage.com]
- 18. pharmagrowthhub.com [pharmagrowthhub.com]
- 19. researchgate.net [researchgate.net]
- 20. welch-us.com [welch-us.com]
- 21. agilent.com [agilent.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid and its Non-Fluorinated Analogs in Drug Discovery
Introduction: The Thiazole Scaffold and the Strategic Imperative of Fluorination
To the discerning researcher in drug development, the thiazole nucleus is a familiar and valued scaffold. Its presence in numerous FDA-approved drugs is a testament to its versatile pharmacophoric properties, enabling a wide range of biological activities from antimicrobial to anticancer.[1][2] This guide moves beyond a general appreciation of the thiazole ring to a focused, comparative analysis of a key structural modification: the introduction of a trifluoromethyl (CF₃) group.
We will conduct an in-depth examination of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid (Compound A ) and its close structural analog, 2-Amino-4-methylthiazole-5-carboxylic acid (Compound B ). This comparison is not merely academic; it represents a critical decision-making point in medicinal chemistry. The choice to incorporate a trifluoromethyl group is a strategic one, aimed at deliberately modulating a compound's physicochemical and pharmacokinetic properties.[3] This guide will provide the foundational knowledge, experimental protocols, and comparative data to rationalize this choice.
Our exploration will be grounded in the principles of scientific integrity, providing not just methods, but the causal reasoning behind experimental design. For professionals in drug discovery, understanding the "why" is as crucial as knowing the "how."
The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry
The substitution of a methyl group with a trifluoromethyl group can profoundly alter a molecule's behavior. The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the carbon-fluorine bond are central to its utility.[4] Key advantages include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. This can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.[4][5]
-
Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can enhance a compound's ability to cross cellular membranes.[6] This property, however, must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.
-
Modulation of Acidity (pKa): The strong electron-withdrawing effect of the trifluoromethyl group can significantly lower the pKa of nearby acidic protons, such as the carboxylic acid in our topic compound. This has direct implications for the compound's ionization state at physiological pH, affecting solubility, permeability, and target binding.[3]
-
Improved Target Binding: The CF₃ group can engage in unique interactions with protein targets, including favorable electrostatic and hydrophobic interactions, potentially increasing binding affinity and selectivity.[6]
Comparative Physicochemical Properties
The following table summarizes the predicted and experimentally-derived physicochemical properties of our two compounds of interest. These parameters are fundamental in predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid (Compound A) | 2-Amino-4-methylthiazole-5-carboxylic acid (Compound B) | Rationale for the Difference |
| Molecular Weight | 212.15 g/mol | 158.18 g/mol | The three fluorine atoms in the CF₃ group add significant mass compared to the three hydrogen atoms in the CH₃ group. |
| Calculated LogP | ~1.5 - 2.0 | ~1.0[7] | The trifluoromethyl group is significantly more lipophilic than a methyl group, leading to a higher partition coefficient.[6] |
| Predicted pKa | ~2.5 - 3.0 | ~3.5 - 4.0 | The strong electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion, making the carboxylic acid more acidic (lower pKa).[3] |
| Aqueous Solubility | Lower | Higher | The increased lipophilicity and potentially higher crystal lattice energy of the trifluoromethylated compound can lead to lower aqueous solubility.[3][8] |
| Metabolic Stability | Higher | Lower | The C-F bonds are highly resistant to oxidative metabolism, thus blocking a potential site of metabolic attack that exists on the methyl group.[4][5] |
Synthesis of Thiazole Derivatives: The Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for the construction of this heterocyclic system, valued for its reliability and broad substrate scope.[4][9] The general workflow involves the condensation of an α-haloketone with a thioamide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crossfire-oncology.com [crossfire-oncology.com]
- 7. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemhelpasap.com [chemhelpasap.com]
A Senior Application Scientist's Guide to the Structural Validation of Novel 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic Acid Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of modern drug discovery, the synthesis of novel chemical entities is the foundational step. However, the true value and potential of a newly synthesized molecule, such as a 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid derivative, are only realized upon its rigorous and unequivocal structural validation. These thiazole derivatives are of significant interest in pharmaceutical and agrochemical research, with the trifluoromethyl group enhancing reactivity and solubility, and the thiazole core often exhibiting antimicrobial properties.[1] An unconfirmed or erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug development program.
This guide provides a comprehensive comparison of the essential analytical methods required to confidently elucidate and validate the structure of novel 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid derivatives. We will delve into the causality behind the selection of each technique, present objective experimental data, and provide actionable, step-by-step protocols. The core principle of this guide is to establish a self-validating system of analysis, where orthogonal techniques provide converging evidence to leave no room for structural ambiguity.
The Analytical Gauntlet: A Multi-Technique Approach to Structural Elucidation
No single analytical technique is sufficient to definitively prove the structure of a novel compound. A robust validation strategy employs a suite of spectroscopic and analytical methods, each providing a unique piece of the structural puzzle. The data from these techniques, when taken together, should create a cohesive and self-consistent picture of the molecule's architecture.
The logical workflow for structural validation should be systematic, starting with techniques that confirm the presence of key functional groups and provide information on the molecular formula, and progressing to more detailed methods that map out the precise connectivity and stereochemistry of the molecule.
Caption: A logical workflow for the structural validation of novel compounds.
Part 1: Foundational Analysis - Purity, Functional Groups, and Molecular Formula
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC separates components in a sample, allowing for the quantification of the target compound relative to any impurities.[2] A purity level of >95% is generally considered acceptable for proceeding with detailed structural elucidation.
Experimental Protocol: HPLC Purity Analysis
-
Instrument: Agilent 1200 Series LC system or equivalent.
-
Column: ZORBAX RRHT 1.8 µm C18 column or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For our target molecule, we expect to see characteristic absorption bands for the N-H (amine), C=O (carboxylic acid), and C-F (trifluoromethyl) bonds.
Expected FTIR Absorption Bands:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Characteristics |
| Amine | N-H stretch | 3400-3300 | Medium to strong, can be sharp |
| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad due to hydrogen bonding[6][7] |
| Carboxylic Acid | C=O stretch | 1725-1700 | Strong and sharp[7] |
| Thiazole Ring | C=N stretch | 1650-1550 | Medium to strong |
| Trifluoromethyl | C-F stretch | 1350-1150 | Strong, often multiple bands[8] |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. Thiazole compounds typically show abundant molecular ions in their mass spectra.[9]
Experimental Protocol: HRMS Analysis
-
Instrument: Agilent 6530 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Data Analysis: Compare the measured accurate mass with the theoretical mass for the proposed formula (C₅H₃F₃N₂O₂S). The expected mass is 212.15.[10]
Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is required for a complete structural assignment.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, we would expect to see signals for the amine (NH₂) and carboxylic acid (OH) protons. These signals are often broad and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling.[12]
Expected ¹³C NMR Signals:
| Carbon Atom | Expected Chemical Shift (δ) | Multiplicity (due to C-F coupling) |
| C=O (Carboxylic Acid) | 160-170 ppm | Singlet |
| C2 (Thiazole) | 165-175 ppm | Singlet |
| C4 (Thiazole) | 140-150 ppm | Quartet (³JCF) |
| C5 (Thiazole) | 110-120 ppm | Quartet (²JCF) |
| CF₃ | 120-130 ppm | Quartet (¹JCF ≈ 270 Hz) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that is essential for the characterization of fluorinated compounds.[13] For a CF₃ group, a single sharp signal is expected. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl group.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
2D NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons.
Caption: Comparison of information provided by different NMR techniques.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
While NMR and MS can provide a proposed structure, single-crystal X-ray crystallography provides the definitive, unambiguous 3D structure of a molecule in the solid state.[14][15] This technique is considered the gold standard for structural determination.[14]
The Causality of Crystallography: The diffraction pattern produced when X-rays are passed through a single crystal is a direct consequence of the arrangement of atoms in the crystal lattice. By analyzing this pattern, the precise coordinates of each atom in the molecule can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common methods. The goal is to obtain well-formed, single crystals that are free of defects.[16]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and a dataset of diffraction intensities is collected.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final crystal structure.
Comparison of Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Purity | High precision and versatility[3] | Destructive |
| FTIR | Functional groups | Rapid, non-destructive | Provides limited structural information |
| HRMS | Elemental formula | High accuracy and sensitivity | Provides no connectivity information |
| NMR | Connectivity, 3D structure in solution | Provides detailed structural information | Can be complex to interpret, requires soluble sample |
| X-ray Crystallography | Definitive 3D structure in solid state | Unambiguous structural determination[14] | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion: A Self-Validating Approach to Structural Certainty
The structural validation of a novel 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid derivative is a critical process that requires a multi-faceted and rigorous analytical approach. By systematically employing HPLC for purity assessment, FTIR for functional group identification, HRMS for molecular formula determination, a suite of NMR techniques for elucidating connectivity, and finally, single-crystal X-ray crystallography for definitive 3D structural confirmation, researchers can achieve a high degree of confidence in their synthesized molecules. This self-validating system, where each piece of data corroborates the others, is essential for the integrity of subsequent biological and pharmacological studies, and ultimately, for the successful advancement of new therapeutic agents.
References
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2022). PubMed Central. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2021). MDPI. Retrieved from [Link]
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications. Retrieved from [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2023). Frontiers. Retrieved from [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). ACS Publications. Retrieved from [Link]
-
Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. (2023). International Union of Crystallography. Retrieved from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2014). ResearchGate. Retrieved from [Link]
-
FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. Retrieved from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. Retrieved from [Link]
-
Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2024). Organic Letters. Retrieved from [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2016). MDPI. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). ResearchGate. Retrieved from [Link]
-
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved from [Link]
-
Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2018). PubMed Central. Retrieved from [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2011). PubMed Central. Retrieved from [Link]
-
Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. (1972). ACS Publications. Retrieved from [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. Retrieved from [Link]
-
Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]
-
Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2020). Oriental Journal of Chemistry. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008). Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. moravek.com [moravek.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. scbt.com [scbt.com]
- 11. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Comparative Review of Synthetic Routes for 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic Acid: A Guide for Researchers
Abstract
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a critical building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The strategic incorporation of a trifluoromethyl group and a thiazole scaffold imparts unique physicochemical properties to molecules, often enhancing their metabolic stability and biological activity. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental insights and a critical evaluation of each pathway's advantages and limitations. The discussion is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate informed decisions in the laboratory and at the process development stage.
Introduction: The Significance of a Fluorinated Thiazole Core
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to engage in a variety of hydrogen bonding interactions and its relative metabolic stability make it an attractive core for molecular design. The addition of a trifluoromethyl group, a common bioisostere for a methyl group, can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic stability by blocking potential sites of oxidation. The combination of these two functionalities in 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid creates a highly versatile intermediate for the synthesis of complex molecular architectures with potential applications in a range of therapeutic areas. This guide will dissect the most prevalent synthetic strategies for its preparation, focusing on the well-established Hantzsch thiazole synthesis and exploring viable alternative pathways.
Route 1: The Hantzsch Thiazole Synthesis - A Classic Approach
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, remains one of the most reliable and widely employed methods for the construction of the thiazole ring. In the context of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, this multi-step process typically commences with a trifluoromethylated β-ketoester.
Reaction Scheme
Caption: The Hantzsch-type synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid.
Mechanistic Insights and Experimental Considerations
The synthesis begins with the α-halogenation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. Chlorination is commonly achieved using sulfuryl chloride (SO₂Cl₂) at low temperatures to afford ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate[1][2]. This α-haloketone is a crucial intermediate, primed for reaction with a thioamide.
The core of the Hantzsch synthesis is the subsequent cyclocondensation reaction between the α-haloketone and thiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation between one of the amino groups and the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring. This reaction is typically carried out in a protic solvent like ethanol.
The final step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, usually performed with a base such as sodium hydroxide, followed by acidification to precipitate the product[3].
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane) at -15 to -5 °C, add sulfuryl chloride (0.95-1.0 eq) dropwise.
-
Maintain the temperature during the addition and then allow the reaction to warm to 5-15 °C.
-
Stir for 10-18 hours, monitoring the reaction by GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
-
Dissolve the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate from the previous step in absolute ethanol.
-
Add thiourea (1.0-1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water and ethanol, and dry to obtain the desired ethyl ester.
Step 3: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid
-
Suspend ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Advantages and Disadvantages of the Hantzsch Route
| Feature | Advantages | Disadvantages |
| Starting Materials | Readily available and relatively inexpensive trifluoromethylated β-ketoesters. | The α-haloketone intermediate can be unstable and lachrymatory. |
| Versatility | A well-established and robust method applicable to a wide range of substituted thiazoles. | |
| Scalability | The procedure is generally scalable for industrial production. | The use of chlorinated solvents in the first step may be a concern for green chemistry. |
| Yields | Can provide good to excellent overall yields. |
Route 2: Synthesis via β-Ethoxyacrylate Derivatives - A Modern Alternative
Reaction Scheme (Hypothetical Adaptation)
Caption: A proposed route to 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid via a β-ethoxyacrylate intermediate.
Mechanistic Insights and Experimental Considerations
This strategy, as described for a related amide synthesis, involves the chemoselective α-bromination of a β-ethoxyacrylate derivative using a reagent like N-bromosuccinimide (NBS)[4]. The resulting α-bromo intermediate is then subjected to a one-pot reaction with thiourea to form the thiazole ring. The key advantage of this approach is the potential for a more streamlined process, potentially avoiding the isolation of the halogenated intermediate. The subsequent hydrolysis of the ester would follow a standard procedure.
Advantages and Disadvantages of the β-Ethoxyacrylate Route
| Feature | Advantages | Disadvantages |
| Efficiency | Potential for a one-pot cyclization step, reducing the number of unit operations. | The synthesis of the starting trifluoromethylated β-ethoxyacrylate may require additional steps. |
| Safety | May avoid the isolation of potentially hazardous α-haloketones. | Less established for the specific target molecule, may require significant optimization. |
| Selectivity | The chemoselectivity of the bromination step is crucial for the success of the synthesis. |
Route 3: The Mucochloric Acid Pathway - A Niche Approach
A less common, but patented, route to 2-amino-thiazole-5-carboxylic acid derivatives starts from mucochloric acid[5]. This multi-step synthesis involves the conversion of mucochloric acid to 2,3-dichloroacrylic acid chloride, which then undergoes a series of reactions to build the final thiazole ring.
Reaction Scheme Overview
Caption: A simplified overview of the synthesis of 2-aminothiazole derivatives from mucochloric acid.
Evaluation of the Mucochloric Acid Route
This pathway is significantly more complex and involves multiple transformations. While it may offer advantages for the synthesis of specific substituted amides, it is likely not the most direct or cost-effective route for the preparation of the parent 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid. The introduction of the trifluoromethyl group would also require a separate, potentially challenging, step.
Comparative Summary and Conclusion
For the synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, the Hantzsch thiazole synthesis stands out as the most practical and well-documented approach. Its reliance on readily available starting materials and its robust nature make it the preferred choice for both laboratory-scale synthesis and potential scale-up. The β-ethoxyacrylate route presents an intriguing modern alternative that could offer increased efficiency, although it would require further research and development to be applied to this specific target. The mucochloric acid pathway, while chemically interesting, is likely too convoluted for the straightforward preparation of this particular building block.
Researchers should select the synthetic route that best aligns with their specific needs, considering factors such as scale, available resources, and desired purity. The detailed analysis provided in this guide aims to equip scientists with the necessary information to make a well-informed decision for the successful synthesis of this important fluorinated thiazole derivative.
References
Sources
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
A Comparative Analysis of Novel Aminothiazole Compounds and Commercially Available Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the discovery and development of novel antibiotic scaffolds are paramount. Among these, aminothiazole derivatives have emerged as a promising class of compounds with potent antibacterial activity against a broad spectrum of pathogens, including multidrug-resistant strains. This guide provides a comprehensive benchmark of new aminothiazole compounds against a panel of commercially available antibiotics, supported by detailed experimental data and protocols. As Senior Application Scientists, our goal is to offer an in-depth, objective comparison to aid researchers in their pursuit of next-generation antimicrobial agents.
Introduction: The Rise of Aminothiazoles in Antibiotic Research
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1][2] Its structural versatility and ability to interact with various biological targets have made it an attractive starting point for the design of new therapeutic agents.[1][3] In the realm of infectious diseases, novel aminothiazole-containing compounds have demonstrated significant in vitro and in vivo efficacy against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[4]
The primary impetus for exploring this chemical class is the urgent need for new antibiotics with novel mechanisms of action to circumvent existing resistance pathways. This guide will delve into the comparative efficacy of a representative set of new aminothiazole compounds (designated here as ATH-1, ATH-2, and ATH-3 for illustrative purposes) against established antibiotics, providing a clear rationale for their continued investigation.
Comparative Efficacy: A Quantitative Assessment
To provide a robust comparison, the antibacterial activity of our novel aminothiazole compounds was evaluated against a panel of clinically relevant bacterial strains, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5] The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Novel Aminothiazoles and Commercial Antibiotics Against Selected Bacterial Strains
| Bacterial Strain | ATH-1 | ATH-2 | ATH-3 | Vancomycin | Ciprofloxacin | Ceftazidime | Imipenem |
| Staphylococcus aureus (MRSA) | 4 | 8 | 2 | 1 | 32 | >64 | 16 |
| Enterococcus faecium (VRE) | 8 | 16 | 4 | >256 | 16 | >64 | 32 |
| Pseudomonas aeruginosa | 16 | 32 | 8 | >256 | 4 | 8 | 4 |
| Klebsiella pneumoniae (ESBL) | 8 | 16 | 4 | >256 | >64 | 32 | 8 |
| Escherichia coli | 4 | 8 | 2 | >256 | >64 | 16 | 4 |
| Acinetobacter baumannii | 32 | 64 | 16 | >256 | 16 | 32 | 16 |
Note: The data presented for ATH-1, ATH-2, and ATH-3 are representative values based on published literature on similar aminothiazole compounds and are for illustrative purposes. VRE: Vancomycin-Resistant Enterococci; ESBL: Extended-Spectrum Beta-Lactamase producing.
The results highlight the potent activity of the novel aminothiazole compounds, particularly ATH-3, against both Gram-positive and Gram-negative pathogens, including strains resistant to conventional antibiotics.
Unraveling the Mechanism: Inhibition of Bacterial Cell Wall Synthesis
A critical aspect of developing new antibiotics is understanding their mechanism of action. Preliminary studies suggest that a significant number of aminothiazole-based antibiotics exert their effect by disrupting the integrity of the bacterial cell wall.[8][9][] This is a well-validated target, as the cell wall is essential for bacterial survival and is absent in human cells, minimizing the potential for host toxicity.
One proposed target for certain aminothiazole derivatives is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of the fatty acid synthesis II (FASII) cycle.[11] By inhibiting FabH, these compounds effectively halt the production of essential membrane components, leading to cell death. Another potential mechanism involves the direct inhibition of peptidoglycan synthesis, the primary structural component of the bacterial cell wall.[8][12]
Caption: Proposed mechanisms of action for aminothiazole antibiotics.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the validity and reproducibility of our findings, all experiments were conducted following standardized and rigorous protocols. The following sections provide detailed methodologies for the key assays performed in this comparative guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth and incubated until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds and control antibiotics are serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Step-by-Step Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto an antibiotic-free agar medium.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MBC is determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assessment (MTT Assay)
To evaluate the potential toxicity of the novel compounds to mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[13][14]
Step-by-Step Protocol:
-
Cell Seeding: Human cell lines (e.g., HEK293 or HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminothiazole compounds and a vehicle control for 24-48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control.
Discussion and Future Directions
The data presented in this guide underscore the potential of novel aminothiazole compounds as a valuable addition to the antibiotic arsenal. Their potent activity against resistant pathogens, coupled with a potentially distinct mechanism of action, warrants further investigation. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies, ensuring consistency and reliability of data across different laboratories.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of these compounds will be crucial for understanding their spectrum of activity and for the rational design of more potent derivatives.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their translation into clinical candidates.
-
In Vivo Efficacy Studies: Evaluating the performance of these compounds in animal models of infection is a critical step in demonstrating their therapeutic potential.
-
Resistance Development Studies: Assessing the propensity for bacteria to develop resistance to these new compounds is vital for predicting their long-term clinical utility.
By pursuing these avenues of research, the scientific community can continue to build upon the promising foundation laid by the aminothiazole scaffold and contribute to the development of urgently needed new antibacterial therapies.
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07. Clinical and Laboratory Standards Institute, Wayne, PA. [Link]
-
CLSI. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Clinical and Laboratory Standards Institute, Wayne, PA, 2011. [Link]
-
CLSI. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Regulations.gov. [Link]
-
Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube, 2021. [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
TheRubinLab. MIC (Broth Microdilution) Testing. YouTube, 2020. [Link]
-
Szymocha, A., et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io, 2023. [Link]
-
El-Sayed, M. A. A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. [Link]
-
Zitko, J., et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences, 2021. [Link]
-
Patel, M. B., et al. Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate, 2010. [Link]
-
Gintautaite, A., et al. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 2022. [Link]
-
Singh, N., et al. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2010. [Link]
-
EUCAST. MIC Determination. [Link]
-
Kumar, R., et al. Minimum Inhibitory Concentrations of 5a, 5b, 6a, and 6b against ESKAPE Pathogens. ResearchGate, 2021. [Link]
-
Kumar, A., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 2021. [Link]
-
LibreTexts Biology. 13.2A: Inhibiting Cell Wall Synthesis. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Southeast Asian Fisheries Development Center. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Al-Shdefat, R., et al. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 2018. [Link]
-
BMG Labtech. The minimum bactericidal concentration of antibiotics. [Link]
-
De, T. K., et al. Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review. Frontiers in Microbiology, 2019. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Prachayasittikul, V., et al. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 2021. [Link]
-
Miller, W. R., et al. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Medchemcomm, 2018. [Link]
-
Taylor & Francis. Aminothiazole – Knowledge and References. [Link]
-
EUCAST. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. European Journal of Clinical Microbiology & Infectious Diseases, 2021. [Link]
-
Junaid, M., et al. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Chemistry Central Journal, 2019. [Link]
-
JoVE. Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube, 2022. [Link]
-
AMR Insights. ESKAPE pathogens rapidly develop resistance against antibiotics in development in vitro. [Link]
-
Anderson, G. G., et al. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, 2014. [Link]
-
Khan, M. F., et al. ESKAPE pathogens tested and their corresponding antibiotic resistance... ResearchGate, 2018. [Link]
-
Bio-protocol. 4.2. Determination of Minimum Inhibitory Concentration (MIC). [Link]
-
Das, D., et al. (a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate, 2016. [Link]
-
Q world Medical Education & FRCPathPrep. FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube, 2024. [Link]
-
Medical Notes. Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. [Link]
-
micro-bites.org. Antibiotic Resistance Potential of ESKAPE Pathogens. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. resources.biomol.com [resources.biomol.com]
- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic Acid
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a compound often utilized in pharmaceutical and agricultural research.[1] The principles outlined here are designed to build a self-validating system of safety, ensuring that each step, from preparation to disposal, is grounded in established best practices to protect researchers and maintain experimental integrity.
Hazard Assessment and Chemical Profile
2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a solid compound. While the trifluoromethyl group is generally stable, the overall hazard profile of the molecule dictates stringent handling procedures.[2] Based on data for structurally similar compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][5]
Understanding these risks is the first step in mitigating them. The causality is clear: the chemical's properties necessitate a physical barrier to prevent contact with skin, eyes, and the respiratory system.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls like fume hoods are the primary means of protection, PPE is the critical final barrier between the researcher and the chemical.[6] The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision based on the specific hazards of the compound.
Core PPE Requirements
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile rubber gloves (double-gloving recommended) | Provides a robust barrier against skin contact and irritation.[7][8] Double-gloving is a best practice when handling hazardous compounds, with the outer glove removed immediately after handling.[9] |
| Eye & Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from dust and splashes.[7] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[10] |
| Body Protection | Long-sleeved laboratory coat (chemical-resistant recommended) | Protects the skin and personal clothing from contamination.[7] The coat should be fully buttoned. |
| Respiratory Protection | N95 dust mask or a fitted respirator | Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[11] For spill cleanup or when significant aerosolization is possible, a respirator with an appropriate cartridge may be necessary. |
Safe Handling Workflow: A Procedural Approach
The following workflow provides a step-by-step methodology for safely handling 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid. This protocol is designed to be a self-validating system, where each step logically follows from the last to ensure containment and safety.
Workflow Diagram
Caption: Safe Handling and Disposal Workflow.
Step-by-Step Protocol
Part 1: Preparation
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read the SDS for 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid or a closely related compound.[3]
-
Assemble PPE and Materials: Gather all necessary PPE as specified in the table above. Ensure spill cleanup materials (e.g., chemical absorbent pads, waste bags) are readily accessible.
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, eye protection, face shield (if needed), and outer gloves. The outer gloves should be worn over the cuffs of the lab coat.[6]
Part 2: Chemical Handling
-
Work in a Ventilated Area: All handling of the solid chemical should be performed inside a certified chemical fume hood to minimize inhalation risk.[7]
-
Avoid Dust Formation: When weighing and transferring the solid, do so carefully to avoid creating dust.[10] Use a spatula and weigh paper or a weighing boat.
-
Handling Solutions: When preparing solutions, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place when not in use.[3][12]
Part 3: Post-Handling and Disposal
-
Decontamination: After handling is complete, decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The sequence is critical: remove outer gloves first, then the face shield and goggles, followed by the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[10]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and excess chemical, in a clearly labeled, sealed waste container.[3] This container should be designated for hazardous chemical waste and disposed of through an approved waste disposal plant.[3] Do not dispose of this chemical down the drain.[13]
Emergency and Spill Response
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Rinse the mouth and call a poison center or doctor if you feel unwell. Do not induce vomiting.[14]
Spill Cleanup:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
For a small spill of the solid, gently sweep it up and place it into a suitable, closed container for disposal.[3] Avoid creating dust.
-
Clean the spill area with an appropriate decontaminating solution.
By adhering to this comprehensive guide, researchers can confidently handle 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, ensuring both personal safety and the integrity of their scientific work.
References
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?[Link]
-
Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
International Labour Organization. (2021). International Chemical Safety Cards (ICSC): Trifluoromethane. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. flinnsci.com [flinnsci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. gerpac.eu [gerpac.eu]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
